molecular formula C6H6N2O2 B2782188 4-Methoxypyrimidine-2-carbaldehyde CAS No. 1292369-35-7

4-Methoxypyrimidine-2-carbaldehyde

Cat. No.: B2782188
CAS No.: 1292369-35-7
M. Wt: 138.126
InChI Key: HUNMUODUGZYVRK-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine-2-carbaldehyde is a heterocyclic compound with the molecular formula C6H6N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by a methoxy group (-OCH3) at the 4-position and an aldehyde group (-CHO) at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrimidine-2-carbaldehyde typically involves the functionalization of pyrimidine derivativesThis can be achieved through various synthetic routes, including nucleophilic substitution and formylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyrimidine-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxypyrimidine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxypyrimidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may also influence the compound’s binding affinity and specificity for certain targets. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

4-Methoxypyrimidine-2-carbaldehyde can be compared with other pyrimidine derivatives, such as:

    2-Methoxypyrimidine-4-carbaldehyde: Similar structure but with the methoxy and aldehyde groups at different positions.

    4-Methoxypyridine-2-carboxylic acid: Similar functional groups but with a pyridine ring instead of a pyrimidine ring.

    4-Methoxypyrimidine-2-methanol: A reduced form of this compound

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

4-methoxypyrimidine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNMUODUGZYVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292369-35-7
Record name 4-methoxypyrimidine-2-carbaldehyde
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